SJFα
Overview
Description
SJFα is a 13-atom linker PROTAC (PROteolysis-TArgeting Chimera) that specifically targets and degrades the p38α protein kinase. It is highly selective, with a DC50 (half-maximal degradation concentration) of 7.16 nanomolar for p38α, while showing significantly lower efficacy for p38δ and no degradation activity for p38β and p38γ at concentrations up to 2.5 micromolar .
Mechanism of Action
Target of Action
SJFα is a PROTAC (PROteolysis-TArgeting Chimeras) molecule . The primary targets of SJFα are the p38 MAPK family proteins , specifically p38α . The p38 MAPK family proteins play a crucial role in cellular responses to stress and inflammation .
Mode of Action
SJFα operates by recruiting an E3 ubiquitin ligase to its target protein, resulting in the targeted degradation of the protein . This is achieved through the formation of a ternary complex involving the target protein, the E3 ligase, and SJFα . The formation of this complex is necessary for PROTAC-induced substrate ubiquitination .
Biochemical Pathways
Given that p38α is a member of the mapk family, it is involved in various cellular processes, including inflammation, cell growth, and apoptosis . By degrading p38α, SJFα could potentially influence these pathways.
Pharmacokinetics
PROTACs can achieve their therapeutic effect at lower doses due to their catalytic mode of action .
Result of Action
SJFα degrades p38α with a DC50 of 7.16 nM, but is far less effective at degrading p38δ (DC50=299 nM) and does not degrade the other p38 isoforms (β and γ) at concentrations up to 2.5 µM . This selective degradation of p38α over other isoforms could result in specific molecular and cellular effects, potentially influencing cellular stress responses and inflammation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the formation of the ternary complex and thus the efficacy of sjfα .
Biochemical Analysis
Biochemical Properties
SJFα plays a significant role in biochemical reactions, particularly in the degradation of p38α . It interacts with enzymes and proteins, specifically the multikinase inhibitor foretinib and a VHL ligand . The nature of these interactions is primarily degradation, with SJFα exhibiting potent and selective degradation of p38α .
Cellular Effects
SJFα influences cell function by degrading p38α, a protein involved in cell signaling pathways, gene expression, and cellular metabolism . The degradation of p38α can have significant effects on these cellular processes .
Molecular Mechanism
SJFα exerts its effects at the molecular level through its interaction with p38α . It binds to p38α, leading to its degradation . This can result in changes in gene expression and potentially influence enzyme activity .
Temporal Effects in Laboratory Settings
Over time, SJFα continues to exhibit its degradation effects on p38α
Metabolic Pathways
SJFα is involved in the metabolic pathway of p38α degradation . It interacts with enzymes and cofactors, specifically the multikinase inhibitor foretinib and a VHL ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
SJFα is synthesized using a multi-step process that involves the conjugation of a multikinase inhibitor, foretinib, to a von Hippel-Lindau (VHL) ligand via a 13-atom linker. The synthesis typically involves:
Formation of the linker: The 13-atom linker is synthesized through a series of organic reactions, including esterification and amidation.
Conjugation to foretinib: The linker is then attached to foretinib through a nucleophilic substitution reaction.
Attachment to VHL ligand: The final step involves coupling the foretinib-linker intermediate to the VHL ligand using peptide coupling reagents
Industrial Production Methods
Industrial production of SJFα follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch synthesis: Large quantities of intermediates are synthesized in batch reactors.
Purification: The intermediates and final product are purified using techniques such as chromatography.
Quality control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
SJFα undergoes several types of chemical reactions, including:
Oxidation: SJFα can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, particularly at the linker region.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of SJFα, as well as substituted analogs with modified linker regions .
Scientific Research Applications
SJFα has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the degradation of p38α and related kinases.
Biology: SJFα is employed in cellular studies to investigate the role of p38α in various signaling pathways.
Medicine: It has potential therapeutic applications in diseases where p38α is implicated, such as inflammatory diseases and cancer.
Industry: SJFα is used in drug discovery and development as a prototype for designing new PROTACs targeting other proteins
Comparison with Similar Compounds
Similar Compounds
ARV-471: A PROTAC targeting the estrogen receptor.
dBET6: A selective degrader of BET proteins.
C004019: Targets tau protein for degradation.
β-NF-JQ1: Targets bromodomain-containing proteins
Uniqueness
SJFα is unique due to its high selectivity for p38α over other p38 isoforms and its potent degradation activity. This specificity makes it a valuable tool for studying p38α-related pathways and diseases .
Properties
CAS No. |
2254609-27-1 |
---|---|
Molecular Formula |
C59H67F2N7O11S |
Molecular Weight |
1120.2798 |
IUPAC Name |
N-(3-Fluoro-4-((7-(4-(4-(2-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethoxy)butoxy)butoxy)-6-methoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C59H67F2N7O11S/c1-36-52(80-35-65-36)38-12-10-37(11-13-38)32-64-54(71)46-29-42(69)33-67(46)55(72)53(58(2,3)4)66-51(70)34-77-26-7-6-24-76-25-8-9-27-78-50-31-45-43(30-49(50)75-5)47(20-23-63-45)79-48-19-18-41(28-44(48)61)68(40-16-14-39(60)15-17-40)57(74)59(21-22-59)56(62)73/h10-20,23,28,30-31,35,42,46,53,69H,6-9,21-22,24-27,29,32-34H2,1-5H3,(H2,62,73)(H,64,71)(H,66,70)/t42-,46+,53-/m1/s1 |
InChI Key |
CGOWEGDPCPSDKZ-WFYKIECOSA-N |
SMILES |
O=C(C1(C(N)=O)CC1)N(C2=CC=C(OC3=CC=NC4=CC(OCCCCOCCCCOCC(N[C@@H](C(C)(C)C)C(N5[C@H](C(NCC6=CC=C(C7=C(C)N=CS7)C=C6)=O)C[C@@H](O)C5)=O)=O)=C(OC)C=C34)C(F)=C2)C8=CC=C(F)C=C8 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SJFα |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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